2-(heptafluoropropyl)oxirane

Beschreibung

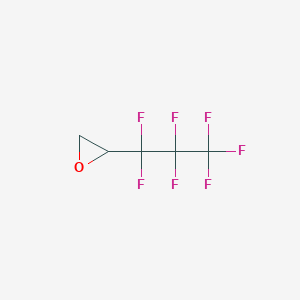

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O/c6-3(7,2-1-13-2)4(8,9)5(10,11)12/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJNLPWVUOGYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60895292 | |

| Record name | 2-(Heptafluoropropyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51035-20-2 | |

| Record name | 2-(Heptafluoropropyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60895292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 Heptafluoropropyl Oxirane

Historical Development of Perfluoroalkyloxirane Synthesis

The synthesis of epoxides, or oxiranes, is a cornerstone of organic chemistry. Historically, two primary methods have been dominant: the epoxidation of alkenes using peroxy acids and the intramolecular cyclization of halohydrins. libretexts.org The adaptation of these methods for the synthesis of perfluoroalkyloxiranes has been a key area of research.

The oxidation of unsaturated compounds is a common route to the oxirane ring. google.com For perfluoroalkyl-substituted alkenes, this often involves reagents like peroxycarboxylic acids in a concerted reaction mechanism. libretexts.org Another foundational method is the intramolecular Williamson ether synthesis, which proceeds from a halohydrin precursor treated with a base. libretexts.org This approach has been adapted for fluorinated systems, where a fluorinated iodohydrin can be converted to the corresponding perfluoroalkylated oxirane. researchgate.net For instance, the conversion of a fluorinated iodohydrin like 1-iodo-4,4,5,5,6,6,7,7,7-nonafluoroheptan-2-ol would yield 2-(heptafluoropropyl)oxirane. The choice of starting material and reaction solvent is crucial, as it can significantly influence the chemoselectivity and the formation of byproducts. researchgate.net

Investigation of Novel Synthetic Routes to this compound

Research continues to seek more efficient, selective, and scalable methods for producing fluorinated epoxides.

Achieving enantiopure epoxides is critical for applications in pharmaceuticals and agrochemicals, driving the development of catalytic asymmetric synthesis. ucanr.eduorganic-chemistry.org For fluorinated epoxides like this compound, this presents unique challenges and opportunities. The presence of the strongly electron-withdrawing heptafluoropropyl group influences the reactivity of the molecule. organic-chemistry.org

Strategies for asymmetric synthesis can include:

Asymmetric Epoxidation: Utilizing chiral catalysts to directly convert an alkene (e.g., 4,4,5,5,6,6,7,7,7-nonafluorohept-1-ene) into a single enantiomer of the epoxide. Chiral dicationic palladium catalysts have proven effective in the asymmetric synthesis of other fluorinated cyclic compounds. organic-chemistry.org

Enzymatic Kinetic Resolution: Employing enzymes like epoxide hydrolases (EHs) which can selectively hydrolyze one enantiomer from a racemic mixture of the epoxide, leaving the other enantiomer in high purity. ucanr.edu This method avoids issues with the low solubility of some epoxides in aqueous media by using ionic liquids as the reaction medium. ucanr.edu

Frustrated Lewis Pairs (FLPs): Research into the ring-opening of fluorinated oxiranes, such as 2-(trifluoromethyl)oxirane, using FLPs provides insight into their reactivity. researchgate.net By designing asymmetric FLPs, it may be possible to develop stereoselective catalytic transformations. researchgate.net

The following table summarizes conditions used in the synthesis of a related perfluoroalkylated oxirane, highlighting the impact of reaction parameters.

| Starting Material | Reagents | Solvent | Yield | Ref |

| Fluorinated Iodohydrin | Potassium tert-butoxide | tert-Butanol | 62% | researchgate.net |

| Fluorinated Iodoacetate | Potassium Carbonate | Methanol | Low | researchgate.net |

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and efficiency. For the synthesis of this compound, key parameters for optimization would include temperature, reaction time, and purification methods. google.com

For example, in the epoxidation of alkenes, hydrogen peroxide is often used as a "green" oxidant. acs.org The reaction temperature is critical; industrial processes may involve adding the oxidant at a controlled temperature (e.g., 30 to 60°C) over several hours, followed by a period at a lower temperature (e.g., 0 to 20°C) to complete the reaction. google.com The final product is then typically isolated using methods like extraction and distillation. google.com One-pot procedures are also highly desirable for scalable synthesis as they reduce the number of intermediate purification steps. acs.org

Stereochemical Control in this compound Synthesis

Controlling the three-dimensional arrangement of atoms is fundamental in modern chemical synthesis. inflibnet.ac.in For this compound, which has a chiral center at the C2 position of the oxirane ring, achieving stereochemical control is essential for producing specific stereoisomers.

Stereocontrol can be achieved through several primary strategies:

Substrate Control: Starting with a chiral precursor, such as an enantiomerically pure fluorinated allylic alcohol, can direct the stereochemistry of the subsequent epoxidation step.

Reagent Control: Using a chiral reagent or catalyst to favor the formation of one diastereomer or enantiomer over the other. inflibnet.ac.in This is the basis of the catalytic asymmetric methods discussed previously.

Stereospecific Reactions: Many reactions involving epoxides are inherently stereospecific. For example, the ring-opening of an epoxide with a nucleophile under basic (S_N2) conditions proceeds with inversion of configuration at the carbon atom being attacked. masterorganicchemistry.com This predictable stereochemical outcome allows for the synthesis of specific stereoisomers of more complex molecules starting from an enantiopure epoxide. Furthermore, epoxides can be used as protecting groups for double bonds, and their removal can regenerate the olefin with the original stereochemistry intact under specific reaction conditions. nih.gov The mechanism of epoxidation itself, for instance with peroxy acids on a cis- or trans-alkene, is also stereospecific, with the geometry of the starting alkene determining the stereochemistry of the resulting epoxide. libretexts.orginflibnet.ac.in

Mechanistic Investigations of 2 Heptafluoropropyl Oxirane Reactivity

Ring-Opening Reactions of the Oxirane Moiety

The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of reagents. rsc.org The presence of the strongly electron-withdrawing heptafluoropropyl group significantly influences the regioselectivity and stereoselectivity of these reactions.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening of epoxides is a fundamental transformation in organic chemistry. rsc.org In the case of 2-(heptafluoropropyl)oxirane, the reaction pathway is heavily influenced by the reaction conditions, particularly whether they are basic or acidic. d-nb.info

Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism. jsynthchem.comlibretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orglibretexts.org For this compound, this would be the terminal carbon of the oxirane ring, distal to the bulky heptafluoropropyl group. This regioselectivity is a classic example of steric control in an SN2 reaction. The reaction with O-nucleophiles, such as alcohols, in the presence of a Lewis acid has been shown to occur with complete regioselectivity at the terminal carbon. researchgate.net Similarly, base-catalyzed ring-opening with morpholine (B109124) is also completely regioselective. researchgate.net

The reaction with amines, such as allylamine (B125299) and n-hexamethylenediamine, can yield different products depending on the specific reaction conditions. researchgate.net Thiols are also effective nucleophiles for epoxide ring-opening, often catalyzed by a base, in what is sometimes referred to as a "thiol-epoxy 'click' reaction". rsc.org

| Nucleophile | Conditions | Major Product | Regioselectivity | Ref. |

| Alkanols | Lewis Acid | Terminal attack product | High | researchgate.net |

| Morpholine | Base-catalyzed | Terminal attack product | High | researchgate.net |

| Methacrylic Acid | Base-catalyzed | Mixture of regioisomers (83% terminal attack) | Moderate | researchgate.net |

| Thiourea | - | Thiirane | - | researchgate.net |

Electrophilic Ring-Opening Pathways

Under acidic conditions, the mechanism of epoxide ring-opening can be more complex, often described as a hybrid of SN1 and SN2 characteristics. libretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a better leaving group. libretexts.orglibretexts.org This is followed by the breaking of a carbon-oxygen bond, leading to the development of a partial positive charge on the more substituted carbon atom, which can be stabilized by the alkyl group. libretexts.orglibretexts.org

The nucleophile then attacks this more electrophilic carbon. libretexts.orglibretexts.org In the case of this compound, the electron-withdrawing nature of the heptafluoropropyl group would destabilize an adjacent carbocation. Therefore, even under acidic conditions, nucleophilic attack is expected to favor the carbon atom further from the perfluoroalkyl group. Studies on similar fluorinated epoxides have shown that reactions with alcohols in the presence of a Lewis acid, such as BF₃·Et₂O, proceed with high regioselectivity at the terminal carbon atom. researchgate.net

Anhydrous acids (HX) can also open epoxide rings to form trans-halohydrins. libretexts.org The regioselectivity of this reaction depends on the substitution pattern of the epoxide. For terminal epoxides, the halide anion typically attacks the less substituted carbon in an SN2-like manner. libretexts.org

| Reagent | Conditions | Major Product | Mechanistic Feature | Ref. |

| Alkanols/Lewis Acid (BF₃·Et₂O) | Acidic | Terminal attack product | SN2-like | researchgate.net |

| Anhydrous HX | Acidic | trans-halohydrin | SN2-like on terminal carbon | libretexts.org |

Mechanistic Elucidation via Kinetic Studies

Kinetic studies are crucial for understanding the detailed mechanisms of chemical reactions. For epoxide ring-opening reactions, kinetic data can provide insights into the rate-determining step, the nature of the transition state, and the factors influencing reactivity. nih.gov

While specific kinetic studies on this compound are not extensively detailed in the provided search results, general principles from studies on other epoxides can be applied. For instance, the rate of nucleophilic ring-opening is dependent on the concentration of both the epoxide and the nucleophile, consistent with an SN2 mechanism. nih.gov The rate can also be influenced by the solvent and the presence of catalysts. rsc.org

In the context of polymerization, kinetic studies of the ring-opening polymerization of similar cyclic esters have been conducted using techniques like dilatometry and differential scanning calorimetry (DSC) to determine kinetic parameters such as the rate of polymerization and activation energy. researchgate.net Such studies on this compound could provide valuable information for its application in polymer synthesis.

Reactions of the Heptafluoropropyl Moiety

The heptafluoropropyl group is generally considered to be chemically inert due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, it can participate in certain reactions. For instance, strong oxidizing agents can lead to the formation of various fluorinated by-products. Substitution reactions, where a fluorine atom is replaced, typically require strong acids or bases, high temperatures, and specific catalysts.

It is important to note that the primary role of the heptafluoropropyl group in the reactivity of this compound is often its strong electron-withdrawing inductive effect, which influences the reactivity of the adjacent oxirane ring, rather than undergoing transformations itself.

Exploration of Novel Chemical Transformations Involving this compound

The unique combination of a reactive epoxide and a perfluoroalkyl chain in this compound opens avenues for novel chemical transformations. For example, the reaction of perfluoroalkyl iodides with unsaturated alcohols can lead to iodoperfluoroalkyl alcohols, which can then be converted to epoxides. researchgate.net This suggests that the heptafluoropropyl group can be introduced prior to the formation of the oxirane ring.

Furthermore, the development of novel catalytic systems for epoxide ring-opening could lead to new synthetic applications for this compound. For example, catalyst-controlled regioselectivity in the nucleophilic ring-opening of unsymmetrical epoxides has been achieved using specific aluminum salen catalysts. rsc.org Applying such catalysts to this compound could potentially allow for selective attack at either carbon of the oxirane ring, overriding the inherent electronic and steric biases.

The synthesis of novel fluorinated compounds is an active area of research, and this compound serves as a valuable building block. For instance, its reaction with protected sugars in the presence of a Lewis acid has been used to prepare novel perfluoroalkylated derivatives of carbohydrates for potential biomedical applications. researchgate.net

Polymerization Chemistry of 2 Heptafluoropropyl Oxirane

Homopolymerization Studies of 2-(Heptafluoropropyl)oxirane

Detailed experimental and theoretical studies on the homopolymerization of this compound are not found in the available scientific literature. Therefore, the specific mechanisms, kinetics, and initiators for its polymerization remain uncharacterized. The following sections outline the general principles that would theoretically apply to the ring-opening polymerization of this monomer.

Cationic Ring-Opening Polymerization Mechanisms

In a typical cationic ring-opening polymerization (CROP) of an epoxide, an initiator (e.g., a protic acid or a Lewis acid) protonates or coordinates to the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack. The propagation step involves the nucleophilic attack of a monomer on the activated propagating chain end. For this compound, the electron-withdrawing nature of the heptafluoropropyl group would likely influence the reactivity of the oxirane ring and the stability of the cationic intermediates. However, without experimental data, the precise mechanism and the effect of the fluorinated substituent on the polymerization behavior cannot be detailed.

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. The electron-withdrawing heptafluoropropyl group in this compound would be expected to activate the oxirane ring towards nucleophilic attack. However, specific studies detailing the initiators, reaction conditions, and mechanism for the AROP of this particular monomer are not available.

Coordination-Initiated Polymerization

Coordination polymerization of epoxides often involves catalysts based on transition metals (e.g., zinc, aluminum, or cobalt complexes). These catalysts can provide control over the stereochemistry of the resulting polymer. The polymerization proceeds through a coordination-insertion mechanism where the monomer coordinates to the metal center before being inserted into the metal-polymer bond. There is no specific information in the literature regarding the coordination-initiated polymerization of this compound.

Kinetic Analysis of Polymerization Processes

A kinetic analysis of the polymerization of this compound would involve determining the rate of polymerization as a function of monomer and initiator concentrations, as well as temperature. This would provide insights into the reaction mechanism and allow for the calculation of activation parameters. Due to the lack of experimental studies on the polymerization of this monomer, no kinetic data or analysis is available.

Copolymerization Strategies with Other Monomers

The synthesis of copolymers containing this compound would introduce fluorinated segments into the polymer backbone, potentially imparting unique properties such as hydrophobicity, chemical resistance, and low surface energy.

Synthesis of Block Copolymers

Block copolymers could theoretically be synthesized by the sequential addition of this compound and another monomer using a living polymerization technique (either anionic or cationic). This would result in a polymer with distinct blocks of poly(this compound) and another polymer. However, there are no published reports on the synthesis or characterization of block copolymers containing this compound.

General principles of polymer chemistry suggest that this compound, as an epoxide monomer, could potentially undergo ring-opening polymerization to form polyethers. The synthesis of random copolymers would involve the reaction of this monomer with one or more other comonomers, such as ethylene (B1197577) oxide, propylene (B89431) oxide, or tetrahydrofuran, in the presence of a suitable initiator. The type of initiator (anionic, cationic, or coordination) would significantly influence the polymerization mechanism and the characteristics of the resulting copolymer.

The assessment of monomer reactivity ratios (r1 and r2) would be crucial to understanding the copolymerization behavior. These ratios are typically determined by conducting a series of copolymerization reactions with varying initial monomer feed compositions and analyzing the composition of the resulting copolymer at low conversion. Methods such as the Fineman-Ross or Kelen-Tüdös analysis, or more modern non-linear regression methods, would be employed to calculate these values from experimental data. The reactivity ratios would indicate whether the monomers tend to add randomly, alternately, or in blocks.

Microstructural analysis of any resulting copolymers would likely be performed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). Due to the presence of fluorine, 19F NMR would be a particularly powerful tool, in addition to 1H and 13C NMR, to elucidate the sequence distribution of the monomer units along the polymer chain and to determine the stereochemistry (tacticity) of the polymer backbone.

However, without specific experimental data from the scientific literature for this compound, any further discussion would be speculative and would not meet the required standards of a scientifically accurate and detailed article focused solely on this compound.

Advanced Spectroscopic Characterization of 2 Heptafluoropropyl Oxirane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of 2-(heptafluoropropyl)oxirane. The analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by two-dimensional (2D) techniques, offers a comprehensive understanding of its complex structure.

The presence of the highly electronegative heptafluoropropyl group significantly influences the chemical shifts of the adjacent oxirane ring protons and carbons.

¹H NMR: The protons on the oxirane ring typically appear as a complex multiplet in the region of δ 2.5-3.5 ppm. rsc.orgnih.gov The exact chemical shifts and coupling constants are dependent on the specific derivative and solvent used. For instance, in related fluorinated epoxides, the methylene (B1212753) protons of the oxirane ring can show distinct signals due to their diastereotopic nature.

¹³C NMR: The carbon atoms of the oxirane ring are observed in the range of δ 40-70 ppm. The carbon attached to the perfluoroalkyl chain experiences a significant downfield shift due to the strong electron-withdrawing effect of the fluorine atoms. For example, in a similar fluorinated cyclocarbonate derivative, the epoxide precursor's CH groups resonate around 44 ppm, while the carbon attached to the oxygen of the ring is found further downfield.

¹⁹F NMR: This is the most informative NMR technique for characterizing this compound. nih.gov The spectrum displays distinct signals for the CF₃ and CF₂ groups of the heptafluoropropyl chain. Typically, the CF₃ group resonates around -80 to -85 ppm, while the CF₂ groups appear at different chemical shifts, often in the range of -110 to -130 ppm, relative to a standard like CFCl₃. nih.govresearchgate.net The coupling between adjacent fluorine nuclei provides valuable connectivity information.

Table 1: Representative NMR Data for Fluorinated Epoxide Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Oxirane CH₂ | 2.5 - 3.0 |

| ¹H | Oxirane CH | 3.0 - 3.5 |

| ¹³C | Oxirane CH₂ | ~45 |

| ¹³C | Oxirane CH | ~50-60 |

| ¹⁹F | -CF₃ | -80 to -85 |

Note: The exact chemical shifts can vary based on the specific molecular structure and analytical conditions.

To definitively assign the complex NMR spectra and confirm the structure of this compound and its derivatives, various 2D NMR experiments are employed. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish the connectivity between the protons on the oxirane ring, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals of the oxirane ring. wur.nl

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for confirming the connection between the heptafluoropropyl group and the oxirane ring by observing correlations between the oxirane protons and the carbons of the perfluoroalkyl chain.

¹⁹F-¹⁹F COSY and NOESY: These experiments are particularly useful for assigning the complex ¹⁹F NMR spectrum by showing through-bond and through-space correlations between the different fluorine nuclei of the heptafluoropropyl group. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. mpg.deuzh.ch

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C-F stretching vibrations of the heptafluoropropyl group, typically found in the region of 1100-1350 cm⁻¹. The characteristic stretching vibrations of the C-O bonds of the oxirane ring usually appear around 800-950 cm⁻¹ and 1250 cm⁻¹. The C-H stretching vibrations of the oxirane ring are observed in the 2900-3100 cm⁻¹ region. nist.govresearchgate.nettandfonline.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. aip.orgaip.org The symmetric stretching of the oxirane ring, which may be weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-F Stretch | Heptafluoropropyl | 1100 - 1350 |

| C-O-C Asymmetric Stretch | Oxirane Ring | ~1250 |

| C-O-C Symmetric Stretch | Oxirane Ring | 800 - 950 |

Mass Spectrometry for Molecular Structure and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of this compound. msu.edugbiosciences.com Due to the high degree of fluorination, specialized ionization techniques may be required.

Electron Ionization (EI): While a common technique, EI can cause extensive fragmentation of fluorinated compounds, sometimes making the molecular ion peak difficult to observe. jeol.com The fragmentation pattern, however, can serve as a "fingerprint" for the molecule, with characteristic losses of CF₃ and other fluorinated fragments. msu.edulibretexts.org The loss of fragments with mass units of 19 (F) and 20 (HF) can be indicative of fluorinated compounds. whitman.edu

Chemical Ionization (CI): CI is a softer ionization technique that is more likely to produce a visible molecular ion or a protonated molecule [M+H]⁺, which is crucial for determining the molecular weight. jeol.com Both positive and negative chemical ionization can be useful for analyzing fluorinated compounds. nih.govshimadzu.com.sg

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments, which is essential for confirming the chemical formula. nih.gov

Advanced Chromatographic-Spectroscopic Coupling Techniques

The coupling of chromatographic separation techniques with spectroscopic detection provides a powerful platform for the analysis of complex mixtures containing this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile fluorinated compounds. researchgate.netgoogle.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. The choice of the GC column is critical, as reactive fluorinated compounds can potentially interact with the stationary phase. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of this compound, LC-MS is the preferred method. It allows for the separation of compounds in the liquid phase before they are introduced into the mass spectrometer.

These advanced hyphenated techniques are crucial for quality control, reaction monitoring, and the identification of byproducts and impurities in the synthesis and application of this compound.

Computational Chemistry and Theoretical Studies of 2 Heptafluoropropyl Oxirane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the ground-state geometry and electronic properties of 2-(heptafluoropropyl)oxirane. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule. montana.eduelsevier.com

The geometry of the oxirane ring is inherently strained. The introduction of the bulky and highly electronegative heptafluoropropyl group (-CF₂CF₂CF₃) significantly influences the molecule's bond lengths, bond angles, and charge distribution. Theoretical calculations predict a tetrahedral-like geometry around the carbon atoms of the oxirane ring, albeit with distortions due to ring strain. unizin.orglibretexts.orggithub.io The C-C bond within the ring and the C-O bonds are key parameters. The C-C bond of the heptafluoropropyl group attached to the ring is also of significant interest.

The electronic structure is heavily polarized by the seven fluorine atoms. The strong electron-withdrawing nature of the heptafluoropropyl group via the inductive effect pulls electron density away from the oxirane ring. This results in a significant partial positive charge on the adjacent ring carbon, a key factor in its reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify this charge distribution.

Table 1: Calculated Molecular Geometry and Electronic Properties of this compound (Illustrative Data) Calculated using DFT at the B3LYP/6-31G level of theory. Data is representative and for illustrative purposes.*

| Parameter | Value | Description |

| Bond Lengths | ||

| C(ring)-C(ring) | 1.48 Å | Oxirane C-C bond |

| C(ring)-O | 1.44 Å | Average oxirane C-O bond |

| C(ring)-C(propyl) | 1.52 Å | Bond connecting the ring and fluorinated group |

| C-F | 1.35 Å | Average C-F bond in the heptafluoropropyl group |

| Bond Angles | ||

| C-O-C (ring) | ~61° | Angle within the oxirane ring |

| C-C-O (ring) | ~59.5° | Angle within the oxirane ring |

| Electronic Properties | ||

| Dipole Moment | ~3.5 D | Indicates a highly polar molecule |

| Mulliken Charge on Cα | +0.45 e | Carbon attached to the heptafluoropropyl group |

| Mulliken Charge on Cβ | +0.15 e | Other carbon in the oxirane ring |

Reaction Pathway Modeling for Synthesis and Ring-Opening

Theoretical modeling is essential for understanding the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the calculation of activation energies for transition states. nih.govrsc.org

Synthesis: The most common synthesis route for epoxides is the epoxidation of an alkene. For this compound, this would involve the oxidation of 3,3,4,4,5,5,5-heptafluoropent-1-ene. Computational models can compare the efficacy of different oxidizing agents (e.g., peroxy acids like m-CPBA or metal-oxo catalysts) by calculating the energy barriers for each pathway. acs.org The model would identify the transition state structure for oxygen transfer to the double bond.

Ring-Opening: The ring-opening of epoxides can proceed via acid-catalyzed or base-catalyzed mechanisms. Computational modeling predicts that the regioselectivity of the attack is strongly dictated by the electronic effects of the heptafluoropropyl group.

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is protonated. The subsequent nucleophilic attack is predicted to occur preferentially at the more substituted carbon atom (Cα), as it can better stabilize the developing positive charge (carbocation-like character) in the transition state.

Base-Catalyzed Opening: Under basic or nucleophilic conditions (Sₙ2-like mechanism), the attack is predicted to occur at the sterically less hindered carbon atom (Cβ). researchgate.netresearchgate.net However, the strong electron-withdrawing effect of the heptafluoropropyl group makes the adjacent carbon (Cα) highly electrophilic, potentially competing with the sterically favored pathway. Reaction pathway modeling can precisely quantify the activation energies for both potential attack sites, confirming the dominant mechanism. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Ring-Opening of this compound with a Nucleophile (e.g., CH₃O⁻)

| Attack Position | Mechanism | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Cα (Substituted) | Base-Catalyzed | 22.5 | Minor |

| Cβ (Unsubstituted) | Base-Catalyzed | 18.0 | Major |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into macroscopic properties based on intermolecular forces. researchgate.netarxiv.org For this compound, MD simulations are useful for studying its behavior in bulk liquid form or as a monomer in a polymerization system. utrgv.edufrontiersin.org

Simulations can reveal how the polar oxirane head and the fluorinated tail interact with each other and with solvent molecules. The highly fluorinated tail is hydrophobic and lipophobic, leading to unique solvation and aggregation behaviors. MD simulations can calculate properties such as the radial distribution function to understand the local ordering of molecules, and the diffusion coefficient to describe molecular mobility. In the context of creating fluorinated polymers, MD can simulate the interaction of the monomer with a growing polymer chain and predict conformational properties of the resulting material. ontosight.ai

Table 3: Typical Parameters for an MD Simulation of Liquid this compound

| Parameter | Description | Example Value/Method |

| Force Field | Defines the potential energy of the system | OPLS-AA or a custom-parameterized force field |

| System Size | Number of molecules in the simulation box | 512 molecules |

| Ensemble | Thermodynamic variables held constant | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature | 298 K (25 °C) |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation run | 100 nanoseconds |

Prediction of Spectroscopic Signatures

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying and characterizing a molecule. rsc.org

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. For this compound, strong absorption bands are predicted for the C-F stretching modes (typically 1100-1350 cm⁻¹) and the asymmetric stretching of the C-O-C bond in the oxirane ring (around 850-950 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F NMR spectrum is particularly characteristic for fluorinated compounds. The heptafluoropropyl group would show distinct signals for the -CF₃, -CF₂, and -CF₂- groups, with predictable chemical shifts and coupling constants. researchgate.net

Mass Spectrometry (MS): While direct prediction of MS fragmentation is complex, computational chemistry can help by calculating the energies of potential fragment ions, suggesting the most likely fragmentation pathways upon ionization.

Table 4: Predicted Key Spectroscopic Signatures for this compound

| Spectroscopy | Feature | Predicted Region/Value |

| IR | C-F Stretch | 1100-1350 cm⁻¹ (very strong) |

| Oxirane Ring Stretch | 850-950 cm⁻¹ (strong) | |

| ¹⁹F NMR | -CF₃ | ~ -80 ppm |

| -CF₂-CF₃ | ~ -125 ppm | |

| -CF₂-CH | ~ -115 ppm | |

| ¹H NMR | CH (ring) | ~ 3.2 ppm |

| CH₂ (ring) | ~ 2.8 ppm |

Analysis of Fluorine Atom Effects on Reactivity and Polymerization

The presence of the heptafluoropropyl group dominates the reactivity of the molecule. Computational studies can systematically analyze these effects.

Reactivity: The primary influence is the strong inductive electron withdrawal (-I effect) by the fluorine atoms. This effect polarizes the C-F bonds and, by extension, the entire carbon chain, making the carbon atom of the oxirane ring attached to the group (Cα) significantly electron-deficient. Theoretical analyses, such as mapping the electrostatic potential onto the electron density surface, visually demonstrate this high electrophilicity. This enhanced electrophilicity at Cα makes it more susceptible to nucleophilic attack than in a non-fluorinated analogue, although steric hindrance remains a competing factor. nih.gov

Polymerization: In polymerization, this electronic effect influences both the rate and the properties of the resulting polymer. The electron-deficient nature of the monomer can affect its reactivity towards initiators in cationic or anionic polymerization. The resulting polymer, poly(this compound), would possess unique properties imparted by the fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. ontosight.ai Computational models can predict the tacticity (stereochemical arrangement) of the polymer and its conformational preferences, which in turn determine its macroscopic material properties.

Applications in Advanced Materials Science

Development of Fluorinated Polymers with Tailored Properties

The polymerization of or with 2-(heptafluoropropyl)oxirane allows for the synthesis of advanced fluoropolymers. The heptafluoropropyl side chains are instrumental in defining the final properties of the polymer. The high fluorine content contributes to a unique combination of low surface energy, high thermal stability, and excellent chemical resistance, which are hallmarks of fluoropolymers. nih.gov These materials are often soluble in specific fluorinated solvents, which facilitates their processing into thin films and coatings, an advantage over insoluble polymers like polytetrafluoroethylene (PTFE). researchgate.net

The incorporation of the heptafluoropropyl group into polymer structures is a key strategy for creating surfaces with extremely low surface energy. This property is a direct result of the low polarizability of the C-F bond, which minimizes intermolecular forces and leads to surfaces that are both hydrophobic and oleophobic. researchgate.net Coatings derived from polymers containing this moiety are highly effective at repelling water, oils, and other liquids, making them ideal for applications requiring stain resistance and anti-fouling characteristics. mdpi.com

The effectiveness of a low surface energy coating is often quantified by its critical surface tension. Materials with lower critical surface tension are more effective at repelling liquids. Fluorinated polymers consistently exhibit some of the lowest values among all polymer classes.

Table 1: Comparison of Critical Surface Tension for Various Polymers

| Polymer Material | Typical Critical Surface Tension (mN/m) |

|---|---|

| Polyethylene | 31 |

| Polystyrene | 33 |

| Poly(methyl methacrylate) | 39 |

| Poly(vinylidene fluoride) (PVDF) | 25 |

| Polytetrafluoroethylene (PTFE) | 18.5 |

| Fluoroalkyl Acrylate Polymer | ~10-12 |

Fluoroelastomers are renowned for their stability in aggressive chemical environments where other elastomers would rapidly degrade. researchgate.net The introduction of this compound into an elastomer backbone enhances this resistance. The fluorine atoms effectively shield the polymer chain from chemical attack, providing robust performance in the presence of fuels, solvents, acids, and bases. This makes such materials invaluable for seals, gaskets, and O-rings used in the automotive, aerospace, and chemical processing industries. researchgate.netecosealthailand.com The performance of an elastomer in a specific chemical depends on factors including temperature, concentration, and exposure time. warco.com

Table 2: General Chemical Resistance of Fluoroelastomers (FKM)

| Chemical Agent | Resistance Rating |

|---|---|

| Gasoline | Excellent |

| Hydraulic Fluids (Petroleum Based) | Excellent |

| Silicone Oils | Excellent |

| Dilute Acids | Excellent |

| Sunlight & UV | Excellent |

| Ketones (e.g., Acetone) | Poor |

| Skydrol® Fluids | Poor |

| Amines | Poor |

Fluorinated polymers are widely used as dielectric materials in electronics due to their high electrical insulation properties and low dielectric loss. dtic.milresearchgate.net Polymers synthesized using this compound can be tailored for specific electronic applications, such as high-frequency circuits, wire insulation, and advanced capacitors. The C-F bond's high dipole moment can lead to polymers with a high dielectric constant, which is essential for manufacturing capacitors with high energy density. nih.gov The goal is to maximize the dielectric constant and electric field breakdown strength while minimizing the dissipation factor to reduce energy loss. dtic.mil

Table 3: Dielectric Properties of Selected Fluoropolymers at 1 kHz

| Polymer | Dielectric Constant (ε') | Dissipation Factor (tan δ) | Dielectric Strength (MV/m) |

|---|---|---|---|

| Polytetrafluoroethylene (PTFE) | 2.1 | <0.0002 | 60 |

| Fluorinated Ethylene (B1197577) Propylene (B89431) (FEP) | 2.1 | 0.0007 | 240 |

| Perfluoroalkoxy (PFA) | 2.1 | 0.0003 | 80 |

| Poly(vinylidene fluoride) (PVDF) | 8 - 12 | 0.015 - 0.020 | 260 |

This compound as a Building Block in Organic Synthesis

Beyond polymerization, the oxirane ring of this compound is a highly valuable functional group for organic synthesis. researchgate.net As a reactive electrophile, it readily undergoes ring-opening reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. researchgate.net This reactivity allows for the precise and efficient introduction of the heptafluoropropyl moiety into complex molecules.

This makes this compound an important synthon, or synthetic equivalent, for the C3F7-CH2-CH(OH)-R structural unit. deanfrancispress.com The incorporation of the heptafluoropropyl group can be used to modify the pharmacological properties of drug candidates, enhance the stability of liquid crystals, or tune the characteristics of agrochemicals. The resulting fluorinated alcohol from the ring-opening can also serve as a handle for further chemical transformations.

Potential for Specialized Fluid and Lubricant Development

The properties that make fluorinated polymers desirable in solid form—thermal stability, chemical inertness, and low intermolecular forces—also make them excellent candidates for specialized fluids and lubricants. Oligomers or polymers derived from this compound can be engineered to exist as liquids with a wide operating temperature range.

A patent for fluorinated oxiranes highlights their utility as heat transfer fluids, noting their surprising thermal stability, high dielectric strength, and low electrical conductivity. google.com These fluids are crucial for cooling high-power electronics, such as those in data centers and electric vehicles. Their chemical inertness prevents corrosion of system components, while their low viscosity at cold temperatures ensures reliable performance during startup. google.com

Table 4: Kinematic Viscosity of a Representative Fluorinated Oxirane Fluid

| Temperature (°C) | Kinematic Viscosity (cSt) |

|---|---|

| 100 | 0.9 |

| 40 | 2.1 |

| 0 | 6.6 |

| -40 | 48 |

Emerging Applications in High-Performance Materials

Research into materials incorporating this compound and similar fluorinated building blocks continues to push the boundaries of materials science. The demand for materials that can perform reliably in extreme environments is a significant driver of this innovation. mdpi.com

Emerging applications include:

Aerospace Components: Development of lightweight composites and coatings that can withstand extreme temperature fluctuations and exposure to corrosive fuels and oxidative environments.

Advanced Energy Storage: Use in the formulation of safer, more stable electrolytes and binder materials for high-density lithium-ion batteries. The chemical stability of the fluorinated components can suppress undesirable side reactions, extending battery life and improving safety.

Hybrid Organic-Inorganic Materials: Incorporation into polysilsesquioxane or other sol-gel networks to create hybrid materials with a unique combination of mechanical strength, thermal stability, and tailored surface properties. rsc.org

Green Chemistry and Sustainable Materials: The development of durable, long-lasting coatings and materials can contribute to sustainability by extending the service life of products and reducing the need for replacement. mdpi.com

As manufacturing and synthesis techniques become more sophisticated, the precise placement of functional groups like heptafluoropropyl will enable the creation of "smart" materials with properties that can be tuned for specific, demanding applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(heptafluoropropyl)oxirane, and how do fluorinated substituents influence reaction pathways?

The synthesis of fluorinated oxiranes often involves epoxidation of fluorinated alkenes using oxidizing agents like hydrogen peroxide or peracids. The electron-withdrawing nature of the heptafluoropropyl group can deactivate the epoxide ring, necessitating optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts). Nucleophilic ring-opening reactions may require polar aprotic solvents to stabilize transition states and enhance reactivity. Researchers should prioritize purity control via column chromatography or distillation to isolate the product .

Q. Which spectroscopic techniques are most suitable for characterizing this compound, and what key spectral features should be analyzed?

- ^19F NMR : Critical for identifying fluorine environments, with chemical shifts typically between -70 to -120 ppm for CF3 and CF2 groups. Splitting patterns can indicate proximity to chiral centers.

- IR Spectroscopy : Epoxide C-O-C asymmetric stretching bands appear near 840–950 cm⁻¹. Fluorinated C-F stretches occur between 1100–1300 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns unique to fluorine-rich compounds. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. What safety measures are essential when handling this compound in laboratory settings?

Fluorinated epoxides may release toxic hydrogen fluoride (HF) upon decomposition. Protocols include:

- Conducting reactions in fume hoods with HF scavengers (e.g., calcium carbonate traps).

- Using PPE such as neoprene gloves and face shields.

- Monitoring oxygen levels in confined spaces to prevent asphyxiation from dense vapors.

- Emergency protocols for HF exposure, including immediate rinsing with calcium gluconate gel .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) with correlation-consistent basis sets (e.g., cc-pVTZ) accurately models fluorine’s inductive effects and ring strain . Key steps:

Q. What strategies can resolve contradictions in reported regioselectivity for nucleophilic attacks on this compound?

Discrepancies may arise from competing SN2 vs. SN1 mechanisms. Researchers should:

- Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms.

- Use isotopic labeling (e.g., ^18O in the epoxide) to track bond cleavage.

- Conduct Hammett plots to assess electronic effects of substituents on reaction rates. Contradictory data may stem from solvent polarity or counterion effects, requiring systematic parameter variation .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are recommended?

Asymmetric catalysis using chiral salen or oxazaborolidine catalysts can induce enantioselectivity during epoxidation. Post-synthesis, enantiomeric excess (ee) is quantified via:

Q. What thermodynamic insights explain the stability of this compound compared to non-fluorinated analogs?

Fluorine’s electronegativity increases ring strain by polarizing C-O bonds, lowering activation energy for ring-opening. Calorimetry (DSC) reveals reduced thermal stability, with decomposition onset temperatures ~50–100°C lower than non-fluorinated epoxides. Computational studies (e.g., Gibbs free energy calculations) correlate stability with bond dissociation energies and electrostatic potential maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.